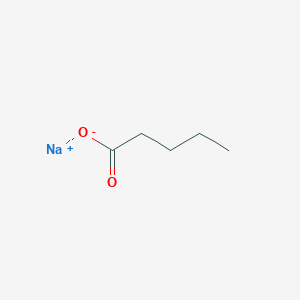
Sodium pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline or granular substance that is soluble in water . Sodium pentanoate is primarily used in chemical laboratories as a component of neutral laboratory buffers to control the pH of solutions. Additionally, it finds applications in the pharmaceutical and food industries as a preservative and flavoring agent .
Métodos De Preparación
Sodium pentanoate is typically synthesized by reacting valeric acid with sodium hydroxide. The process involves dissolving valeric acid in an appropriate amount of water and then slowly adding sodium hydroxide solution. Once the reaction is complete, the pure sodium valerate crystals are filtered out . Industrial production methods follow a similar approach, ensuring safety measures to avoid contact with skin, eyes, and inhalation of dust .
Análisis De Reacciones Químicas
Sodium pentanoate undergoes various chemical reactions typical of carboxylate salts. Some of the key reactions include:
Neutralization Reactions: This compound can react with acids to form valeric acid and the corresponding sodium salt of the acid used.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: This compound can react with amines to form amides.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), alcohols (e.g., ethanol), and amines (e.g., ammonia). The major products formed from these reactions are valeric acid, esters, and amides .
Aplicaciones Científicas De Investigación
Sodium pentanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium valerate involves its role as a short-chain fatty acid. It has a similar structure to γ-aminobutyric acid (GABA) and can increase GABA levels in the body. This increase in GABA levels is associated with various physiological effects, including reduced alcohol intake and improved anxiety-like behavior in animal models . Sodium pentanoate also influences gene expression related to potassium voltage-gated channels, inflammation, and psychological behaviors .
Comparación Con Compuestos Similares
Sodium pentanoate is part of the short-chain fatty acids (SCFAs) family, which includes compounds like acetate, propionate, butyrate, isovalerate, and isobutyrate . Compared to these similar compounds, sodium valerate has unique properties such as its ability to promote intestinal barrier function and its potential therapeutic effects on alcohol intake and anxiety . Other SCFAs like butyrate are well-known for their gut health benefits, but sodium valerate offers a broader range of effective concentrations and additional physiological effects .
Propiedades
Número CAS |
6106-41-8 |
|---|---|
Fórmula molecular |
C5H10NaO2 |
Peso molecular |
125.12 g/mol |
Nombre IUPAC |
sodium;pentanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7); |
Clave InChI |
RWSZDLPYUAAMDO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)[O-].[Na+] |
SMILES isomérico |
CCCCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCC(=O)O.[Na] |
Key on ui other cas no. |
6106-41-8 |
Números CAS relacionados |
109-52-4 (Parent) |
Sinónimos |
Pentanoic Acid Sodium Salt; Sodium n-Valerate; Sodium Pentanoate; Sodium Valerate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















